N-ethyl-5-fluoro-2-methylaniline hydrochloride N-ethyl-5-fluoro-2-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097955-98-9
VCID: VC2900520
InChI: InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H
SMILES: CCNC1=C(C=CC(=C1)F)C.Cl
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

N-ethyl-5-fluoro-2-methylaniline hydrochloride

CAS No.: 2097955-98-9

Cat. No.: VC2900520

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-5-fluoro-2-methylaniline hydrochloride - 2097955-98-9

Specification

CAS No. 2097955-98-9
Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name N-ethyl-5-fluoro-2-methylaniline;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H
Standard InChI Key OGIWOHBAYGFUCH-UHFFFAOYSA-N
SMILES CCNC1=C(C=CC(=C1)F)C.Cl
Canonical SMILES CCNC1=C(C=CC(=C1)F)C.Cl

Introduction

PropertyValueSource
Molecular FormulaC9H13ClFNC_9H_{13}ClFN
Molecular Weight189.66 g/mol
DensityNot explicitly reportedDerived
SolubilityEnhanced due to HCl salt
Boiling Point (Base Form)Approx. 98–100°C at 15 mmHg
Melting PointNot explicitly reportedDerived

These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its aromatic amine structure.

Synthesis Pathways

General Synthetic Route

The synthesis of N-ethyl-5-fluoro-2-methylaniline hydrochloride typically involves two main steps: alkylation of 5-fluoro-2-methylaniline and subsequent conversion to the hydrochloride salt. The starting material, 5-fluoro-2-methylaniline (CAS: 367-29-3), is subjected to ethylation using ethyl halides or similar ethylating agents under controlled conditions.

Reaction Mechanism:

  • Alkylation:

    C7H8FN+C2H5XC9H12FN+HXC_7H_8FN + C_2H_5X \rightarrow C_9H_{12}FN + HX

    Here, XX represents a halogen (e.g., chlorine or bromine).

  • Salt Formation:

    C9H12FN+HClC9H13ClFNC_9H_{12}FN + HCl \rightarrow C_9H_{13}ClFN

Catalytic Methods

Advanced catalytic methods such as palladium-catalyzed amination reactions have been reported for similar compounds . These methods enhance yield and purity while reducing environmental impact.

Comparative Analysis of Synthesis Techniques

A comparison of traditional versus catalytic methods reveals key differences:

MethodAdvantagesDisadvantages
Traditional AlkylationSimple setup, cost-effectiveLower yield, longer reaction time
Palladium-Catalyzed AminationHigh yield, cleaner reactionExpensive catalysts required

Applications in Industry

Pharmaceutical Industry

N-ethyl-5-fluoro-2-methylaniline hydrochloride serves as an intermediate in drug synthesis due to its ability to participate in diverse chemical transformations. The presence of fluorine enhances biological activity by improving metabolic stability and receptor binding affinity.

Agrochemical Sector

In agrochemical synthesis, the compound contributes to the production of pesticides and herbicides with improved efficacy against resistant strains.

Dye Manufacturing

Aromatic amines like N-ethyl-5-fluoro-2-methylaniline hydrochloride are integral to dye chemistry, enabling the creation of stable pigments with enhanced colorfastness.

Research Directions

Biological Activity Studies

Further studies are needed to explore the biological activity of N-ethyl-5-fluoro-2-methylaniline hydrochloride derivatives for pharmaceutical applications.

Green Chemistry Approaches

Developing greener synthetic methods for this compound could reduce environmental impact while maintaining efficiency.

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